

Oryzalin Fundamentals and Stability

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Compound Focus: Oryzalin

CAS No.: 19044-88-3

Cat. No.: S589941

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Understanding its core properties is the first step in troubleshooting.

- **Mode of Action: Oryzalin** is a dinitroaniline herbicide that selectively inhibits microtubule assembly by binding to plant tubulin, disrupting spindle formation during cell division and preventing chromosome segregation [1] [2].
- **Key Chemical Properties:** The following properties directly impact its stability and handling [2].

Property	Specification
Solubility in Water (at 20 °C, pH 7)	1.13 mg/L (Low)
Solubility in DMSO	Readily soluble (stock solvent)
Melting Point	139.7 °C
Degradation Point	213 °C
Photodegradation	Light-sensitive

Experimental Protocols: Preparation and Confirmation

Standardized protocols are essential for experimental reproducibility.

Stock Solution Preparation

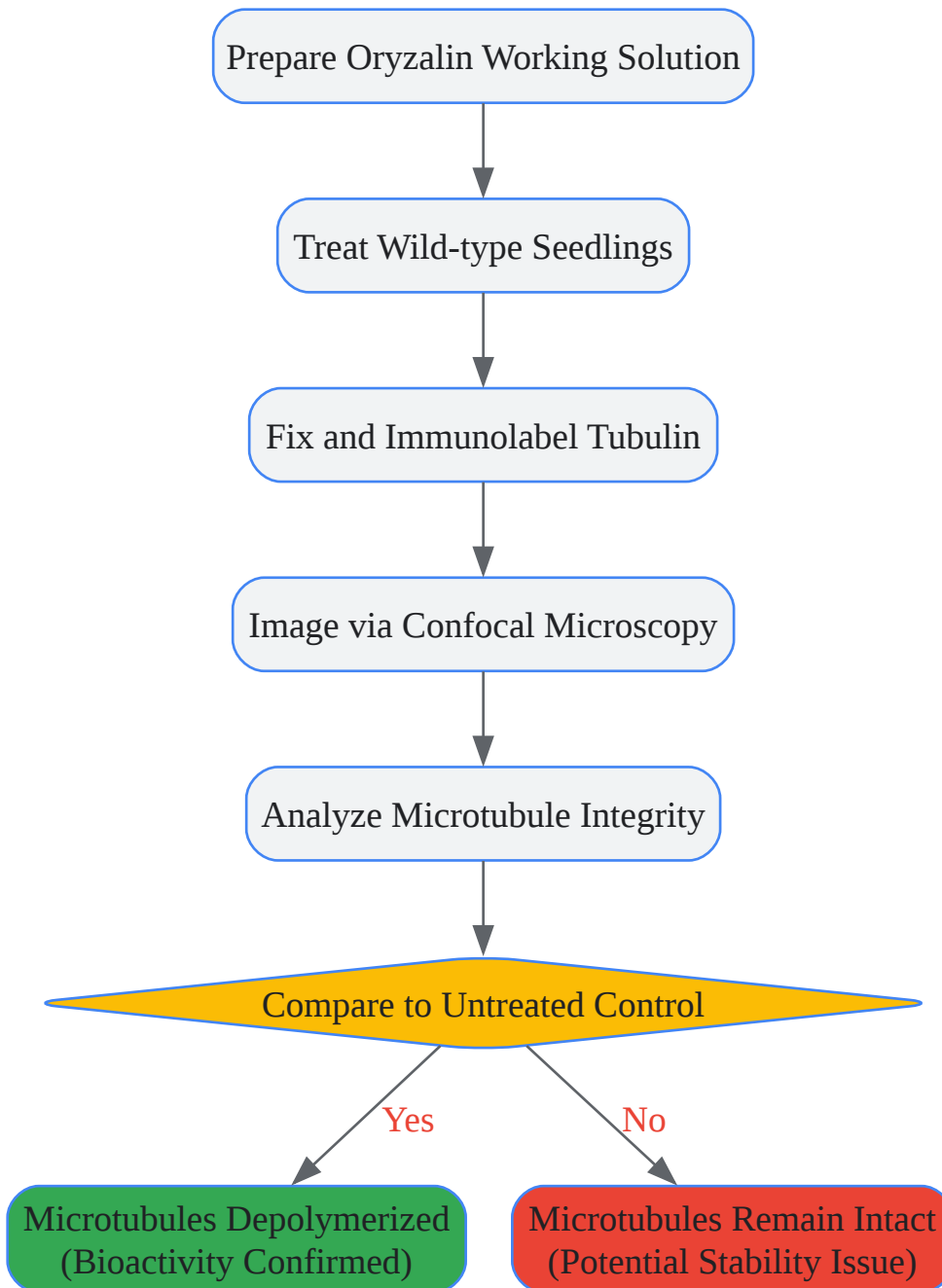
- **Weighing:** Accurately weigh the required amount of **oryzalin**.
- **Dissolution:** Dissolve the **oryzalin** in high-purity **DMSO** to create a concentrated stock solution (e.g., 10 mM or 20 mM) [1] [3]. Gently vortex or sonicate to ensure complete dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into sterile, light-protected tubes (e.g., amber vials). Store at **-20°C** to maximize stability.

Working Solution Preparation

- **Thawing:** Thaw the DMSO stock solution at room temperature.
- **Dilution:** Dilute the stock into pre-warmed, sterile liquid culture medium (e.g., MS medium) to the desired final concentration. A standard final concentration of **200-400 nM** is often effective [3].
- **Mixing:** Gently agitate the medium to ensure the **oryzalin** is uniformly distributed. The low aqueous solubility means it may not be a true solution, but a fine suspension.

Confirmation of Bioactivity

Since stability in aqueous media can be variable, confirming the bioactivity of your working solution is crucial.



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This bioassay tests whether your **oryzalin** solution is actively disrupting microtubules [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems.

Problem	Possible Cause	Solution
Low Induction Rate	Degraded oryzalin; insufficient concentration/exposure [4].	Use fresh stock; optimize concentration (e.g., 0.001%) and duration (e.g., 2-6 days) [4].
High Toxicity/Death	Concentration too high; exposure too long [4].	Titrate concentration downward; reduce exposure time.
Mixoploidy	Incomplete polyploidization; not all cells affected.	Optimize treatment for explant type (meristematic tissues); consider subculturing and re-screening [1].
Contamination	Non-sterile stock or medium.	Filter-sterilize oryzalin working solution (0.22 μm); use aseptic technique [4].
Inconsistent Results	Uneven mixing; light degradation; outdated stock.	Protect from light; use fresh aliquots; agitate cultures during treatment [1].

Safety and Regulatory Information

Aspect	Specification
Toxicity Advantage	Lower cytotoxicity compared to colchicine [1] [5].
Mammalian Toxicity	Low, but is a potential carcinogen and shows evidence of genotoxicity [2].
Ecotoxicity	Moderately toxic to birds, fish, and other aquatic organisms [2].
Regulatory Status	Not approved under EC Regulation 1107/2009 [2].

Frequently Asked Questions

- **Q1: What is the recommended concentration range for oryzalin treatment?**

- **A1:** Effective concentration is species and explant-dependent. Common ranges are **200-400 nM** for Arabidopsis roots [3], **2.5 μ M to 150 μ M** for other species [4], or surface sterilization with **0.001% (w/v)** for Lysimachia [4]. A dose-response study is recommended for new experimental systems.
- **Q2: How should I store oryzalin stock solutions and for how long?**
 - **A2:** Prepare concentrated stock solutions in DMSO (e.g., 10-20 mM), aliquot into light-protected vials, and store at **-20°C**. While the DMSO stock is stable for months, avoid repeated freeze-thaw cycles. For aqueous working solutions, prepare fresh for each experiment.
- **Q3: Why is filter-sterilization recommended over autoclaving?**
 - **A3: Oryzalin** can degrade at high temperatures. Its degradation point is 213°C [2], but prolonged heat from autoclaving can still compromise its integrity. **Filter-sterilization** (0.22 μ m) is the safest method to ensure sterility without affecting potency [4].
- **Q4: My polyploid induction rate is low. What should I check first?**
 - **A4:** First, verify the bioactivity of your **oryzalin** working solution using a microtubule depolymerization assay. Then, systematically optimize these parameters [4]:
 - **Explant Type:** Use tissues with active cell division (e.g., shoot tips, callus).
 - **Concentration & Duration:** Test a range (e.g., 0.001% for 4 days).
 - **Penetration:** Consider adding a surfactant like Tween-20 (0.01-0.1%) to improve contact and uptake.

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